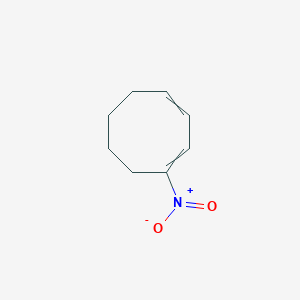
1-Nitrocycloocta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitrocycloocta-1,3-diene is an organic compound characterized by a nitro group attached to a cyclooctadiene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable subject for various scientific studies and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Nitrocycloocta-1,3-diene can be synthesized through several methods, including the nitration of cycloocta-1,3-diene. One common approach involves the reaction of cycloocta-1,3-diene with nitric acid under controlled conditions to introduce the nitro group. The reaction typically requires a catalyst and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Nitrocycloocta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of nitroso or nitrate compounds.
Reduction: Production of cyclooctadienylamines or hydroxylamines.
Substitution: Generation of various substituted cyclooctadienes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Nitrocycloocta-1,3-diene has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its reactive nature.
Wirkmechanismus
The mechanism by which 1-nitrocycloocta-1,3-diene exerts its effects involves the interaction of the nitro group with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability. Additionally, the cyclooctadiene ring provides a flexible framework that can undergo conformational changes, affecting the compound’s interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Cycloocta-1,3-diene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Nitrocyclohexene: A smaller ring structure with different reactivity and stability profiles.
1,3-Cyclooctadiene: Similar ring structure but without the nitro group, leading to different chemical behavior.
Uniqueness: 1-Nitrocycloocta-1,3-diene is unique due to the presence of both the nitro group and the cyclooctadiene ring. This combination imparts distinct reactivity and stability characteristics, making it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
103249-41-8 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
1-nitrocycloocta-1,3-diene |
InChI |
InChI=1S/C8H11NO2/c10-9(11)8-6-4-2-1-3-5-7-8/h2,4,6H,1,3,5,7H2 |
InChI-Schlüssel |
NKRZJKQBASVHNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC=CC1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


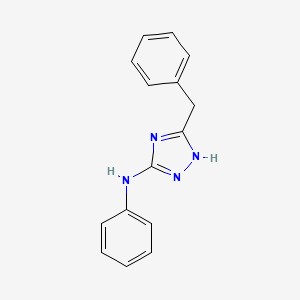
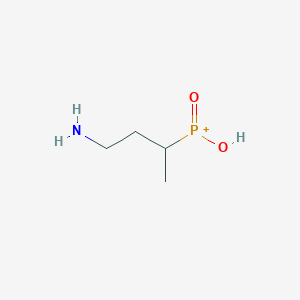
![4,4'-[(3-Nitrophenyl)methylene]diphenol](/img/structure/B14321132.png)
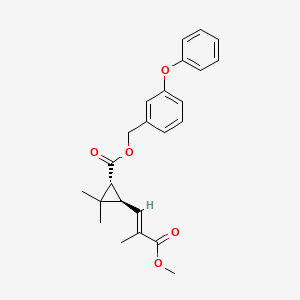
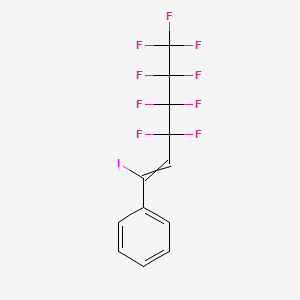
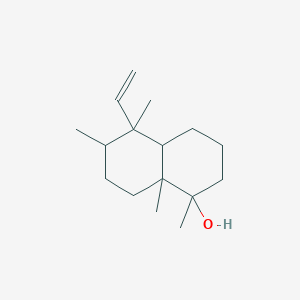
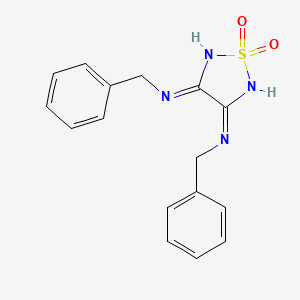
![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)
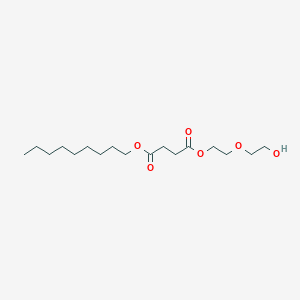
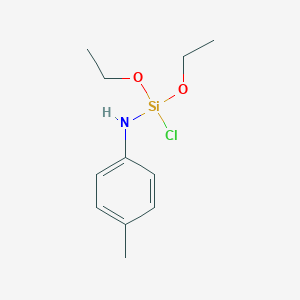
![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)
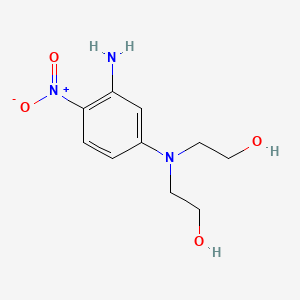
![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)
